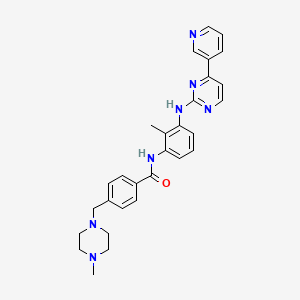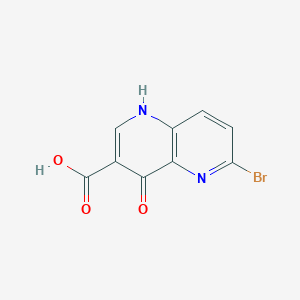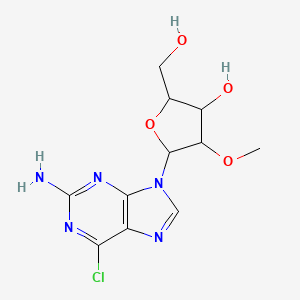
2-Methylamino-N6-methyladenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylamino-N6-methyladenosine is a modified nucleoside that plays a significant role in various biological processes. It is a derivative of adenosine, where the sixth nitrogen atom of the adenine base is methylated, and an additional methylamino group is attached. This compound is part of the broader category of N6-methyladenosine modifications, which are prevalent in RNA and DNA and have been extensively studied for their regulatory roles in gene expression and other cellular functions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylamino-N6-methyladenosine typically involves the methylation of adenosine at the N6 position. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is often carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure the selective methylation of the N6 position .
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation processes using automated reactors to ensure consistency and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to meet industrial standards .
化学反应分析
Types of Reactions: 2-Methylamino-N6-methyladenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methylamino group can be replaced by other nucleophiles under specific conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in an organic solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N6-methyladenosine derivatives, while substitution reactions can produce various substituted adenosine compounds .
科学研究应用
2-Methylamino-N6-methyladenosine has numerous applications in scientific research:
Chemistry: It is used as a model compound to study methylation processes and the effects of methylation on nucleoside properties.
Biology: This compound is crucial in studying RNA modifications and their impact on gene expression and regulation.
Medicine: Research has shown its potential role in cancer biology, where methylation patterns can influence tumor progression and response to therapy.
Industry: It is used in the development of diagnostic tools and therapeutic agents targeting specific RNA modifications
作用机制
The mechanism of action of 2-Methylamino-N6-methyladenosine involves its incorporation into RNA, where it can influence various cellular processes The methylation at the N6 position affects RNA stability, splicing, and translationThe pathways involved include the regulation of mRNA metabolism and the modulation of signaling pathways related to cell growth and differentiation .
相似化合物的比较
N6-Methyladenosine: The parent compound with only the N6 methylation.
2-Methylthio-N6-methyladenosine: Another derivative with a methylthio group at the 2-position.
N6-Dimethyladenosine: A compound with two methyl groups at the N6 position
Uniqueness: 2-Methylamino-N6-methyladenosine is unique due to the presence of both a methylamino group and an N6 methylation. This dual modification provides distinct chemical properties and biological functions, making it a valuable tool in studying RNA modifications and their implications in various diseases .
属性
分子式 |
C12H18N6O4 |
|---|---|
分子量 |
310.31 g/mol |
IUPAC 名称 |
2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H18N6O4/c1-13-9-6-10(17-12(14-2)16-9)18(4-15-6)11-8(21)7(20)5(3-19)22-11/h4-5,7-8,11,19-21H,3H2,1-2H3,(H2,13,14,16,17) |
InChI 键 |
XOYZQQAJKUSOGS-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C2C(=NC(=N1)NC)N(C=N2)C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


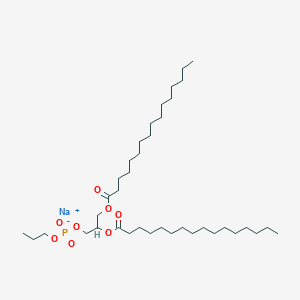
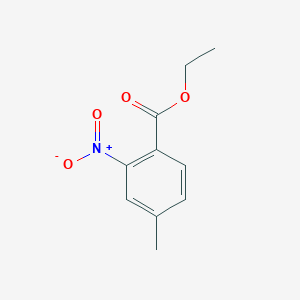

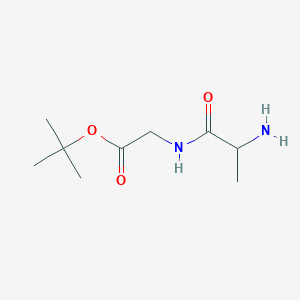
![Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B12098885.png)
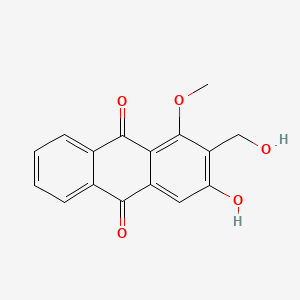
![4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B12098919.png)

![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12098929.png)

